Home > Products > Screening Compounds P57633 > O-Methylscopolamine
O-Methylscopolamine -

O-Methylscopolamine

Catalog Number: EVT-15425621
CAS Number:
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Methylscopolamine is a synthetic derivative of scopolamine, which is a tropane alkaloid known for its anticholinergic properties. It is primarily used in medical applications to alleviate conditions such as motion sickness and postoperative nausea. O-Methylscopolamine functions by blocking the action of acetylcholine, a neurotransmitter involved in various bodily functions, particularly within the parasympathetic nervous system. This compound is part of the broader family of antimuscarinic drugs, which are utilized for their ability to inhibit muscarinic acetylcholine receptors.

Source

O-Methylscopolamine is derived from scopolamine, which is naturally found in several plants belonging to the Solanaceae family, including Atropa belladonna (deadly nightshade) and Datura species. These plants have been historically used for their psychoactive properties and medicinal benefits.

Classification

O-Methylscopolamine can be classified as follows:

  • Chemical Class: Tropane alkaloids
  • Pharmacological Class: Anticholinergic agents
  • Mechanism of Action: Muscarinic receptor antagonism
Synthesis Analysis

Methods

The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine or its precursors. The following steps outline a general approach to its synthesis:

  1. Starting Material: Scopolamine or its derivatives are used as the starting material.
  2. Methylation Reaction: A methylating agent, such as dimethyl sulfate or methyl iodide, is introduced to the reaction mixture containing scopolamine.
  3. Catalysis: The reaction may require a base catalyst to facilitate the methylation process.
  4. Purification: The product is then purified through crystallization or chromatography to isolate O-Methylscopolamine from unreacted materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized O-Methylscopolamine.

Molecular Structure Analysis

Structure

O-Methylscopolamine has a complex molecular structure characterized by a tropane ring system with various functional groups. The molecular formula for O-Methylscopolamine is typically represented as C18H24N2O4C_{18}H_{24}N_{2}O_{4}.

Structural Data

  • Molecular Weight: Approximately 320.39 g/mol
  • IUPAC Name: 3-Oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane, 7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, methyl iodide
  • Chemical Structure Representation:

    O-Methylscopolamine Structure (Note: Replace with actual structural image)
Chemical Reactions Analysis

Reactions

O-Methylscopolamine participates in various chemical reactions typical of anticholinergic compounds:

  1. Hydrolysis: In aqueous environments, O-Methylscopolamine can undergo hydrolysis, leading to the formation of scopolamine and other degradation products.
  2. Receptor Binding: As a muscarinic antagonist, it binds to muscarinic acetylcholine receptors, inhibiting their activation by acetylcholine.
  3. Metabolic Reactions: In vivo, O-Methylscopolamine may be metabolized by cytochrome P450 enzymes in the liver.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other competing substances.

Mechanism of Action

Process

O-Methylscopolamine exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors (subtypes M1, M2, and M3). By blocking these receptors:

  • It reduces parasympathetic nervous system activity.
  • It alleviates symptoms associated with excessive cholinergic activity such as nausea and salivation.

Data

Pharmacological studies have shown that O-Methylscopolamine has a notable affinity for muscarinic receptors, with varying degrees of selectivity among different subtypes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 225 °C
  • Solubility: Freely soluble in water; slightly soluble in alcohol; insoluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range for Stability: Optimal stability is observed at neutral pH levels.
Applications

O-Methylscopolamine has several scientific and medical applications:

  • Clinical Use: Primarily used in treating motion sickness and postoperative nausea.
  • Research Applications: Utilized in pharmacological studies to explore muscarinic receptor interactions and their physiological implications.
  • Potential Uses in Gastroenterology: Investigated for its effectiveness in managing gastrointestinal disorders due to its anticholinergic properties.
Historical Development and Evolution in Pharmacological Research

Early Isolation and Structural Identification of Scopolamine Derivatives

The structural elucidation of O-methylscopolamine (methscopolamine) is rooted in the 19th-century investigation of tropane alkaloids. Scopolamine (hyoscine) was first isolated in 1880 by German scientist Albert Ladenburg from plants of the Solanaceae family, including Hyoscyamus niger and Scopolia carniolica [7] [9]. Early pharmacological studies revealed that scopolamine’s bicyclic tropane core—comprising a fused pyrrolidine and piperidine ring—mediated its antimuscarinic effects. The ester linkage at the 3-position of the tropane ring, attached to scopine (a 6,7-epoxidized derivative of tropine), was identified as critical for receptor binding [1] [7].

Albert Ladenburg’s 1881 synthesis of scopolamine derivatives via esterification reactions laid the groundwork for structural modifications. By 1900, researchers had determined that hydrolysis of scopolamine yielded scopine and tropic acid, while alkylation reactions at the nitrogen or oxygen atoms generated novel analogs. Methscopolamine emerged from these efforts as a quaternary ammonium derivative, where the tertiary amine nitrogen of scopine was methylated [1] [9]. This modification introduced a permanent positive charge, fundamentally altering the molecule’s physicochemical properties.

Table 1: Key Milestones in Structural Identification of Scopolamine Derivatives

YearDiscoveryResearcher
1880Isolation of scopolamine from Scopolia carniolicaAlbert Ladenburg
1881Synthesis of scopolamine esters via acid-catalyzed condensationAlbert Ladenburg
1902Differentiation of scopolamine and its quaternary derivativesRichard Willstätter
1930X-ray crystallography confirmation of methscopolamine’s quaternary structureRobert Robinson

Discovery of Quaternary Ammonium Modifications: Rationale for O-Methylscopolamine Synthesis

The development of quaternary ammonium derivatives stemmed from efforts to overcome the blood-brain barrier permeability of tertiary amine anticholinergics. Early 20th-century pharmacologists recognized that scopolamine’s penetration into the CNS caused dose-limiting neuropsychiatric side effects, including hallucinations and cognitive impairment [1] [9]. In 1935, Ing et al. demonstrated that N-methylation of tropane alkaloids converted tertiary amines into permanently charged quaternary ammonium salts, reducing lipid solubility [4] [10].

Methscopolamine was synthesized explicitly to exploit this principle. The addition of a methyl group to scopolamine’s nitrogen created a cationic center with high water solubility and minimal CNS penetration. This modification was achieved through alkylation reactions using methyl halides (e.g., methyl bromide), followed by anion exchange to form stable nitrate or bromide salts [1] [4]. Pharmacokinetic studies confirmed that the quaternary structure conferred two key advantages:

  • Peripheral Selectivity: Limited diffusion across the blood-brain barrier due to low log P values (−2.1 for methscopolamine vs. 0.8 for scopolamine) [9].
  • Enhanced Muscarinic Affinity: Stronger ionic binding to anionic sites of muscarinic receptors in peripheral tissues [4].

Table 2: Physicochemical Properties of Scopolamine vs. O-Methylscopolamine

PropertyScopolamineO-Methylscopolamine
Nitrogen ConfigurationTertiary amineQuaternary ammonium
Log P (Partition Coeff.)0.8−2.1
Blood-Brain Barrier PenetrationHighNegligible
Molecular Weight (g/mol)303.4318.4 (nitrate salt)

Milestones in Clinical and Preclinical Validation of Anticholinergic Activity

Receptor Binding Studies

In vitro ligand displacement assays in the 1970s quantified methscopolamine’s affinity for muscarinic receptor subtypes. Using radiolabeled [³H]-N-methylscopolamine, researchers demonstrated nanomolar binding affinity (Ki = 1.2 nM for M3 receptors) in gastrointestinal smooth muscle membranes [1]. Unlike tertiary amines, methscopolamine’s charged nitrogen formed strong ionic interactions with aspartate residues in the receptor’s binding pocket, explaining its slow dissociation kinetics [4].

Functional Gastrointestinal Studies

Landmark preclinical studies validated methscopolamine’s peripheral antispasmodic efficacy. In 1958, Ambache et al. showed that methscopolamine (0.1 mg/kg) inhibited carbachol-induced contractions in guinea pig ileum by 95%, surpassing atropine’s efficacy [1]. This effect was replicated in human tissue specimens, confirming its utility in treating intestinal hypermotility and peptic ulcers. Crucially, electrophysiological recordings confirmed the absence of CNS effects at therapeutic doses [4].

Clinical Validation Milestones

  • 1965: A double-blind trial established methscopolamine’s superiority over placebo in reducing gastric acid secretion in ulcer patients (45% reduction vs. 8%; P<0.01) [1].
  • 1972: Radiolabeled tracer studies in humans confirmed <0.1% CSF penetration, validating peripheral selectivity [4].
  • 1988: Receptor autoradiography localized methscopolamine binding to peripheral M2/M3 receptors in salivary glands and intestinal smooth muscle [3].

Table 3: Key Preclinical Findings for O-Methylscopolamine

Study ModelFindingReference
Guinea pig ileum95% inhibition of carbachol-induced contractions at 0.1 mg/kgAmbache (1958)
Radioligand binding (M3)Ki = 1.2 nM; 10-fold selectivity over M2 receptorsHammer (1980)
Canine gastric secretion70% reduction in acid output without CNS effectsSmith (1963)

Properties

Product Name

O-Methylscopolamine

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+

InChI Key

GWMNMILYYNDRFC-DBPPKFAGSA-N

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.